molecular formula C15H22ClN3O B8198288 Simufilam hydrochloride CAS No. 2480226-07-9

Simufilam hydrochloride

Cat. No.: B8198288
CAS No.: 2480226-07-9
M. Wt: 295.81 g/mol
InChI Key: PTJPWAGPMQSZSP-UHFFFAOYSA-N
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Description

PTI-125 (hydrochloride), also known as simufilam, is a small molecule drug developed by Cassava Sciences for the treatment of Alzheimer’s disease. This compound binds to filamin A, a scaffolding protein that regulates the actin cytoskeleton, and restores its normal shape and function. PTI-125 (hydrochloride) is currently in phase III clinical trials and has shown promise in reducing biomarkers of Alzheimer’s disease and improving cognitive function in patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTI-125 (hydrochloride) involves several steps, starting with the formation of the core structure, 1-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one. This is achieved through a series of reactions including cyclization, alkylation, and acylation. The final step involves the addition of hydrochloride to form the hydrochloride salt of PTI-125 .

Industrial Production Methods: Industrial production of PTI-125 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: PTI-125 (hydrochloride) primarily undergoes binding reactions with its target protein, filamin A. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The binding of PTI-125 (hydrochloride) to filamin A occurs under physiological conditions, typically in the presence of biological buffers and at body temperature. No additional reagents are required for this interaction .

Major Products Formed: The major product formed from the interaction of PTI-125 (hydrochloride) with filamin A is the stabilized filamin A protein, which helps to restore normal cellular function and reduce the pathological effects of Alzheimer’s disease .

Mechanism of Action

PTI-125 (hydrochloride) exerts its effects by binding to filamin A, a scaffolding protein that regulates the actin cytoskeleton. This binding restores the normal shape and function of filamin A, which is altered in Alzheimer’s disease. By stabilizing filamin A, PTI-125 (hydrochloride) prevents the toxic signaling of amyloid-beta and reduces neuroinflammation, tau hyperphosphorylation, and amyloid deposition. This leads to improved synaptic function and cognitive performance in patients with Alzheimer’s disease .

Properties

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPWAGPMQSZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2480226-07-9
Record name Simufilam monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2480226079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIMUFILAM MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55QL2B9KC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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